4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile
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Overview
Description
4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a methoxyphenyl group, two phenyl groups, and a carbonitrile group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile typically involves the reaction of 4-methoxyaniline with 2,6-diphenylpyrimidine-5-carbonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-((4-Hydroxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile.
Reduction: Formation of 4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-amine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-amine
- 4-((4-Hydroxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile
- 4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carboxamide .
Uniqueness
4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development .
Properties
CAS No. |
64499-36-1 |
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Molecular Formula |
C24H18N4O |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C24H18N4O/c1-29-20-14-12-19(13-15-20)26-24-21(16-25)22(17-8-4-2-5-9-17)27-23(28-24)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,27,28) |
InChI Key |
ZYCJWKASZYIAOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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